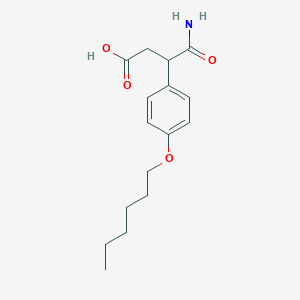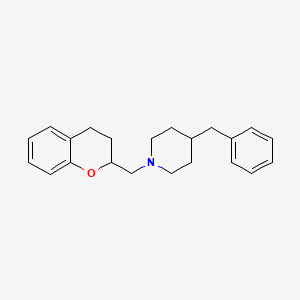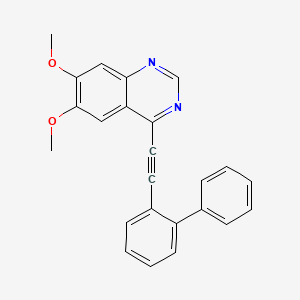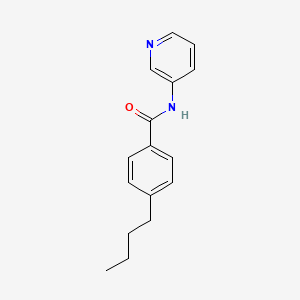
4-Benzyl-1-indan-2-ylmethyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-indan-2-ylmethyl-piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 4-Benzyl-1-indan-2-ylmethyl-piperidine involves several steps. One common method includes the formation of an imine intermediate, followed by cyclization and reduction reactions. Phenylsilane plays a crucial role in promoting the formation and reduction of the imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Benzyl-1-indan-2-ylmethyl-piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Benzyl-1-indan-2-ylmethyl-piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-indan-2-ylmethyl-piperidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the dopamine D2 receptor with an inhibitory constant (Ki) of 575 nM . This interaction affects the signaling pathways associated with dopamine, which plays a crucial role in various neurological processes.
Comparison with Similar Compounds
4-Benzyl-1-indan-2-ylmethyl-piperidine can be compared with other piperidine derivatives, such as:
1-Benzyl-4-piperidone: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
4-Benzylpiperidine: This compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct pharmacological properties.
Properties
Molecular Formula |
C22H27N |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-benzyl-1-(2,3-dihydro-1H-inden-2-ylmethyl)piperidine |
InChI |
InChI=1S/C22H27N/c1-2-6-18(7-3-1)14-19-10-12-23(13-11-19)17-20-15-21-8-4-5-9-22(21)16-20/h1-9,19-20H,10-17H2 |
InChI Key |
YMEBJHPCSQTYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzo[b]thiophen-4-yl-1H-imidazole](/img/structure/B10844041.png)
![4-Benzyl-1-[3-phenylpropoxy)propyl]piperidine](/img/structure/B10844049.png)


![4-Benzyloxybenzo[b]thiophene-2-carboxamidine](/img/structure/B10844081.png)




![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)


